molecular formula C14H27NO B1475568 2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol CAS No. 1892807-03-2

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol

Cat. No.: B1475568
CAS No.: 1892807-03-2
M. Wt: 225.37 g/mol
InChI Key: IFPQWRLJFOBIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C14H27NO and its molecular weight is 225.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives for Biological Characterization : A study by Gitto et al. (2014) details the synthesis of a library of derivatives similar in structure to "2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol" for biological characterization. These compounds demonstrated significant binding affinity and potential neuroprotective effects, indicating the value of such compounds in the development of neuroprotective agents (Gitto et al., 2014).
  • Optically Pure Derivatives for Molecular Recognition : Khanvilkar and Bedekar (2018) used an optically pure derivative for molecular recognition, detecting isomers of various acids through NMR or fluorescence spectroscopy. This indicates the compound's potential application in molecular recognition and quantitative determination (Khanvilkar & Bedekar, 2018).

Biological and Pharmacological Applications

  • Anticancer Activity : Suzuki et al. (2020) discovered a derivative with potent antiproliferative activity and the ability to disturb microtubule formation, indicating potential in cancer treatment (Suzuki et al., 2020).
  • DNA Interaction and Docking Studies : Kurt et al. (2020) synthesized a novel Schiff base ligand and its metal complexes, revealing DNA binding properties and potential as drug candidates (Kurt et al., 2020).

Other Applications

  • Materials Synthesis : The synthesis of specific derivatives for the construction of polycyclic systems indicates potential applications in materials science (Marchionni et al., 1996).
  • Synthesis of Antioxidant/Cholinergic Small Molecule Leads : Research aimed at developing poly-active molecules for CNS diseases indicates potential applications in treating conditions like Alzheimer's disease (Banu et al., 2017).

Properties

IUPAC Name

2-(1-cycloheptylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-12-9-13-7-10-15(11-8-13)14-5-3-1-2-4-6-14/h13-14,16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPQWRLJFOBIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.